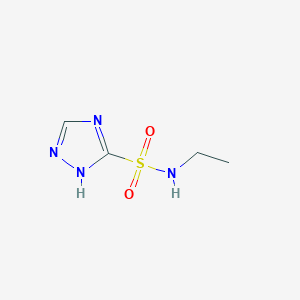

N-ethyl-1H-1,2,4-triazole-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-1H-1,2,4-triazole-3-sulfonamide is a useful research compound. Its molecular formula is C4H8N4O2S and its molecular weight is 176.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of N-ethyl-1H-1,2,4-triazole-3-sulfonamide are extensive:

- Enzyme Inhibition : It effectively inhibits carbonic anhydrase, impacting various biochemical pathways by modulating cell signaling and gene expression.

- Anticancer Properties : The compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells through its effects on cell cycle regulation.

- Antimicrobial Activity : Research indicates that triazole-based compounds exhibit notable antimicrobial properties against various pathogens. This compound is part of this class and shows promise in treating infections caused by fungi and bacteria .

Applications in Pharmaceuticals

This compound's applications in pharmaceuticals are primarily focused on its role as an active pharmaceutical ingredient (API) due to its biological activities:

Antiparasitic Agents

Recent studies have highlighted the efficacy of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds similar to this compound have shown significant activity against intracellular amastigotes without toxicity to host cells . The selectivity indices of these compounds range from 66 to 2782, indicating their potential as safer alternatives to existing treatments like benznidazole .

Antifungal Treatments

Triazoles are widely recognized for their antifungal properties. This compound can be utilized in formulations targeting fungal infections due to its ability to inhibit fungal growth effectively .

Agricultural Applications

In agriculture, this compound can be employed as a fungicide or herbicide. Its ability to inhibit specific enzymes involved in plant metabolism can lead to effective pest control strategies while minimizing environmental impact.

Case Studies

Several case studies have documented the effectiveness of triazole derivatives in clinical settings:

Case Study 1: Antichagasic Activity

In vivo studies demonstrated that nitrotriazole-based compounds significantly reduced parasite levels in T. cruzi-infected mice when administered at low doses over extended periods . This highlights the therapeutic potential of this compound derivatives in treating parasitic infections.

Case Study 2: Antimicrobial Efficacy

A series of triazole-based compounds were tested for their antimicrobial activities against various pathogens. Results indicated that many exhibited potent activity with minimal toxicity towards human cells . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Análisis De Reacciones Químicas

Hydrazone-Amine Cyclization

-

Reaction : Ester ethoxycarbonylhydrazones react with primary amines to form 4,5-disubstituted-1,2,4-triazol-3-ones .

-

Mechanism : A two-step process where the hydrazone undergoes cyclization with the amine, followed by dehydration to form the triazolone ring.

-

Adaptation for Target Compound :

-

Replacing the amine with ethylamine could introduce the N-ethyl group.

-

Post-synthesis sulfonation of an amine at position 3 would yield the sulfonamide.

-

Copper-Catalyzed Cyclization

-

Reaction : Copper catalysts (e.g., CuCl₂) mediate cyclization of amidines, imidates, or N-tosylhydrazones with amines .

-

Example : Huang et al. (2015) reported CuCl₂/DMF conditions for synthesizing 2,4,6-trisubstituted-1,2,4-triazoles .

-

Applicability : Adjusting substrates (e.g., using ethylamine and a sulfonamide donor) could yield the target compound.

Functional Group Installation

The sulfonamide group at position 3 is typically introduced via sulfonation of an amine or through direct coupling.

Sulfonation of Amines

-

Reaction : Amines react with sulfonating agents (e.g., SOCl₂, SO₃H₂) to form sulfonamides.

-

Application : If the triazole core contains an amine at position 3, sulfonation would yield the sulfonamide.

Direct Coupling

-

Patent EP0401907B1 : A halogenation-coupling method prepares triazole-sulphonamides .

-

Steps :

-

Halogenation of a triazole intermediate.

-

Coupling with a sulfonamide-containing compound (e.g., arylamino sulfonamide).

-

-

Limitation : The patent example targets position 5, requiring positional adjustment for the target compound.

-

Ethyl Substitution

The N-ethyl group can be introduced via alkylation or through the use of ethylamine in cyclization reactions.

Alkylation

-

Reaction : The nitrogen of the triazole undergoes nucleophilic substitution with an alkylating agent (e.g., ethyl bromide).

-

Conditions : Basic media (e.g., K₂CO₃, DMF) facilitate substitution .

Direct Incorporation

-

Example : Reaction of hydrazones with ethylamine in cyclization reactions (as in Section 1.1) directly introduces the ethyl group at the nitrogen .

Plausible Synthetic Pathway

Combining the above steps, a potential route is:

-

Triazole Core Formation : Use ethylamine in a hydrazone-amine cyclization to form a triazolone.

-

Sulfonamide Installation : Sulfonate the amine at position 3.

-

Ethyl Group Adjustment : Ensure ethyl substitution at the nitrogen during cyclization or via alkylation.

Comparison of Reaction Conditions and Yields

Hydrazone-Amine Cyclization

-

Step 1 : The hydrazone reacts with ethylamine to form an imine intermediate.

-

Step 3 : Sulfonation of the amine at position 3 forms the sulfonamide.

Copper-Catalyzed Pathway

-

Step 1 : Copper activates the amidine or hydrazone substrate.

-

Step 2 : Cyclization with ethylamine forms the triazole core.

Challenges and Considerations

-

Positional Selectivity : Ensuring the sulfonamide occupies position 3 rather than other positions.

-

Yield Optimization : The patent method reports only 48% yield, suggesting room for improvement in coupling steps.

-

Functional Group Compatibility : Sulfonation may require protection of reactive groups (e.g., alcohols, amines) during synthesis.

Propiedades

Fórmula molecular |

C4H8N4O2S |

|---|---|

Peso molecular |

176.20 g/mol |

Nombre IUPAC |

N-ethyl-1H-1,2,4-triazole-5-sulfonamide |

InChI |

InChI=1S/C4H8N4O2S/c1-2-7-11(9,10)4-5-3-6-8-4/h3,7H,2H2,1H3,(H,5,6,8) |

Clave InChI |

VBIFGLCXYUUQCQ-UHFFFAOYSA-N |

SMILES canónico |

CCNS(=O)(=O)C1=NC=NN1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.